![molecular formula C7H7BrMgS B100981 4-Thioanisolemagnesium bromide CAS No. 18620-04-7](/img/structure/B100981.png)
4-Thioanisolemagnesium bromide
Overview
Description
4-Thioanisolemagnesium bromide is a chemical compound used in various applications . It is a key intermediate for the synthesis of mifepristone analogs .
Synthesis Analysis
4-Thioanisolemagnesium bromide is typically prepared in a 0.5M solution in tetrahydrofuran (THF) . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of 4-Thioanisolemagnesium bromide is C7H7BrMgS . Its molecular weight is 227.40 . The structure includes a bromine atom (Br) attached to a magnesium atom (Mg), which is part of a ring structure that includes a sulfur atom (S) and a methyl group (CH3) .Chemical Reactions Analysis
4-Thioanisolemagnesium bromide is involved in Grignard reactions . It can be used to prepare key intermediates for the synthesis of various compounds .Physical And Chemical Properties Analysis
4-Thioanisolemagnesium bromide is a clear yellow to brown solution . It has a density of 0.965 g/mL at 25 °C . It has a boiling point of 65 °C .Scientific Research Applications
Synthesis of Mifepristone Analogs
4-Thioanisolemagnesium bromide can be used to prepare 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one, a key intermediate for the synthesis of mifepristone analogs . Mifepristone is a medication typically used in combination with misoprostol for bringing about an abortion during pregnancy.
Synthesis of Aryl D-glucofuranosides
This compound can also be used to synthesize (1S)-1,4-Anhydro-2,3,5,6-tetra-O-benzyl-1-C-[4-chloro-3-(4-methylthiobenzyl)-phenyl]-D-glucitol, a key intermediate for the synthesis of aryl D-glucofuranosides . These compounds are potent hSGLT2 and hSGLT1 inhibitors, which can be used in the treatment of diabetes.
Grignard Reactions
As a Grignard reagent, 4-Thioanisolemagnesium bromide can be used in a variety of Grignard reactions . These reactions are a common method for forming carbon-carbon bonds, and are widely used in the synthesis of alcohols, aldehydes, ketones, and other organic compounds.
Electrocatalysis in Deep Eutectic Solvents
Deep eutectic solvents (DESs) present myriad advantages, including extensive opportunities for material innovation and utilization as reaction media in electrocatalysis . 4-Thioanisolemagnesium bromide could potentially be used in these applications.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, indicating its role as a reagent in chemical reactions .
Mode of Action
4-Thioanisolemagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of electrophilic compounds.
Biochemical Pathways
4-Thioanisolemagnesium bromide is used in the synthesis of various compounds. For instance, it can be used to prepare 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one, a key intermediate for the synthesis of mifepristone analogs . It can also be used to prepare (1S)-1,4-Anhydro-2,3,5,6-tetra-O-benzyl-1-C-[4-chloro-3-(4-methylthiobenzyl)-phenyl]-D-glucitol, a key intermediate for the synthesis of aryl D-glucofuranosides as potent hSGLT2 and hSGLT1 inhibitors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Thioanisolemagnesium bromide. For instance, Grignard reagents are sensitive to moisture and air, and they require anhydrous and oxygen-free conditions for optimal stability . They are typically stored at low temperatures (2-8°C) to maintain their reactivity .
properties
IUPAC Name |
magnesium;methylsulfanylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHDNYCTKOKAZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thioanisolemagnesium bromide | |
CAS RN |
18620-04-7 | |
Record name | 4-Thioanisolemagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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